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Compound of Interest

Compound Name: 10-Nonadecanamine

CAS No.: 3241-23-4

Cat. No.: B1582939

Get Quote

Executive Summary & Strategic Context
10-Nonadecanamine (

) is a symmetrical, internal primary amine often utilized in the synthesis of ionizable lipids for
Lipid Nanoparticles (LNPs) and advanced surfactants. Unlike its terminal isomer (1-
nonadecanamine), the internal amine group at position 10 confers unique packing parameters
and pKa shifts critical for endosomal escape in drug delivery systems.

However, confirming the identity of 10-nonadecanamine presents a specific analytical

challenge: standard purity assays often fail to distinguish between the internal isomer (target)

and terminal isomers or secondary amine byproducts formed during reductive amination.

This guide outlines a self-validating spectroscopic workflow to definitively confirm the identity of

10-nonadecanamine, comparing its spectral fingerprints against its most common structural

alternatives: 1-Nonadecanamine (terminal isomer) and 10-Nonadecanone (starting material).
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Synthesis Context & Impurity Profile
To understand the analytical requirements, we must first visualize the synthesis and potential

failure modes. The standard route is the reductive amination of 10-nonadecanone.
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Figure 1: Reductive amination pathway showing the target internal amine and potential

alcohol/dimer impurities.

Comparative Analytical Protocols
Method A: Gas Chromatography-Mass Spectrometry
(GC-MS)
Role: The Isomer Filter (Differentiation of Internal vs. Terminal Amine)

Mass spectrometry provides the most definitive structural proof through Alpha-Cleavage.

Aliphatic amines fragment predictably by cleaving the C-C bond adjacent to the nitrogen.[1]

The Mechanism: The radical cation stabilizes by breaking the bond alpha to the nitrogen,

losing the largest alkyl chain.

Target (10-Nonadecanamine): The amine is at C10.[2] Both alkyl chains are

(Mass = 127).

-Cleavage Loss:
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(Nonyl group)

Base Peak:

(

)

Alternative (1-Nonadecanamine): The amine is terminal.

-Cleavage Loss:

(Octadecyl group)

Base Peak:

(

)[3]

Fragmentation Logic Diagram
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Figure 2: Mass fragmentation pathway demonstrating the diagnostic m/z 156 peak for 10-
nonadecanamine.

Protocol:

Dissolve 1 mg sample in DCM.

Inject into GC-MS (EI source, 70 eV).

Acceptance Criteria: Presence of m/z 156 (base peak) and m/z 283 (molecular ion). Absence

of m/z 30 dominant peak.[4]

Method B: Proton NMR ( H-NMR)
Role: Structural Validator (Electronic Environment)

NMR distinguishes the target from the starting ketone and confirms the "internal" nature of the

amine via splitting patterns.

Diagnostic Signal (H-10): The proton attached to the same carbon as the amine (

).

Target: This proton sees 4 distinct neighbors (2 from C9, 2 from C11). It appears as a

multiplet (quintet-like) at 2.70 – 2.90 ppm.

Terminal Isomer (1-Nonadecanamine): The protons at C1 (

) see only 2 neighbors. They appear as a triplet at ~2.68 ppm.

Starting Material (Ketone): The alpha-protons (

) appear as a triplet at 2.40 ppm.

Protocol:

Prepare ~10 mg sample in

.
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Acquire 1H spectrum (min 400 MHz).

Acceptance Criteria:

Multiplet at

2.7-2.9 ppm (1H integration).

Absence of triplet at

2.4 ppm (Ketone).

Methyl triplet at

0.88 ppm (6H integration).

Method C: FTIR Spectroscopy
Role: Purity Check (Functional Group Conversion)

FTIR is the fastest method to confirm the reduction of the carbonyl group.

Target: Appearance of N-H stretches (3300-3400 cm

). Primary amines typically show a weak doublet (asymmetric/symmetric stretch).

Impurity (Ketone): Strong

stretch at 1710 cm

.

Protocol:

Place neat oil/solid on ATR crystal (Diamond/ZnSe).

Scan 4000–600 cm

.

Acceptance Criteria: Complete disappearance of the 1710 cm
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peak.

Data Comparison Summary
The following table summarizes the objective data points required to validate 10-
Nonadecanamine against its alternatives.

Feature
Target: 10-

Nonadecanamine

Isomer: 1-

Nonadecanamine

Precursor: 10-

Nonadecanone

Structure
Internal Primary

Amine

Terminal Primary

Amine
Internal Ketone

GC-MS Base Peak m/z 156 (High Mass) m/z 30 (Low Mass)
m/z 58 or 71

(McLafferty)

1H-NMR (Diagnostic)
Multiplet @ 2.7–2.9

ppm
Triplet @ ~2.68 ppm Triplet @ 2.40 ppm

FTIR (Diagnostic)
N-H stretch (3300 cm

)

N-H stretch (3300 cm

)

C=O stretch (1710 cm

)

Solubility
Soluble in organic

solvents; forms salts

Soluble in organic

solvents

Soluble in organics;

neutral
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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